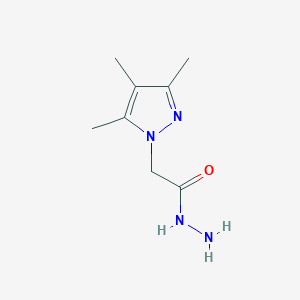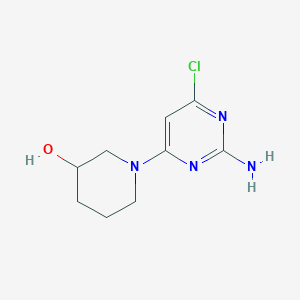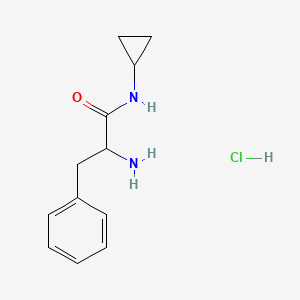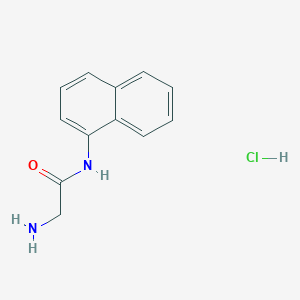
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Descripción general
Descripción
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the ring . The compound also contains an acetohydrazide group .Physical And Chemical Properties Analysis
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a solid at room temperature . The predicted boiling point is approximately 402.5°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of 1.60 .Aplicaciones Científicas De Investigación
Synthesis of Pyrazoline Derivatives
This compound is pivotal in synthesizing 1,3,5-trisubstituted pyrazolines , which exhibit excellent fluorescence and hole transport characteristics. These derivatives are known for their thermal stability and washing resistance, making them suitable for use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
Catalysis
The related tris(pyrazolyl)methane (Tpm) ligands, which share a similar pyrazole core structure, have been utilized in catalysis. They form complexes with metals and facilitate various chemical reactions, including those used in the synthesis of fine chemicals .
Biomedical Applications
Metal complexes of Tpm ligands, akin to the pyrazole structure of the compound , have been explored for biomedical applications. For instance, a manganese tricarbonyl complex with a Tpm ligand has been investigated as a potential chemotherapeutic agent for treating colon cancer .
Organic Synthesis Building Blocks
As a building block in organic synthesis, “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide” can be used to construct a wide array of organic compounds. Its reactive sites allow for the introduction of various functional groups, leading to the creation of diverse molecular structures .
Research in Photoluminescence
Due to its structural properties, this compound can be used in research focusing on photoluminescence. It can serve as a precursor for materials that emit light upon excitation, which is valuable in developing new lighting and display technologies .
Development of Nonlinear Optical Materials
The compound’s derivatives have potential applications in creating nonlinear optical materials. These materials are essential for modern optics, including laser technology, optical data processing, and telecommunications .
Creation of Photorefractive Materials
In the field of holography and data storage, photorefractive materials are crucial. The derivatives of “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide” could be used to develop new photorefractive materials with improved performance .
Fluorescent Probes and Sensors
The fluorescent properties of pyrazoline derivatives make them suitable for designing fluorescent probes and sensors. These can be used in various fields, including environmental monitoring, biological imaging, and medical diagnostics .
Propiedades
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLSZONXTRREMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672490 | |
| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
CAS RN |
1177340-00-9 | |
| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)
![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)



![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)

![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)


